REACTION_CXSMILES
|
[Br-].N[N:3]1[CH2:7][NH+:6]([CH2:8][C:9]2[CH:14]=[C:13]([C:15]([CH3:19])([C:17]#[N:18])[CH3:16])[CH:12]=[C:11]([C:20]([C:23]#[N:24])([CH3:22])[CH3:21])[CH:10]=2)[N:5]=[CH:4]1.Cl.N([O-])=O.[Na+].C1CCCCC1>O>[CH3:22][C:20]([C:11]1[CH:10]=[C:9]([CH2:8][N:6]2[N:5]=[CH:4][N:3]=[CH:7]2)[CH:14]=[C:13]([C:15]([C:17]#[N:18])([CH3:16])[CH3:19])[CH:12]=1)([C:23]#[N:24])[CH3:21] |f:0.1,3.4|
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Name
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4-Amino-1-[3,5-bis-(1-cyano-1-methylethyl)benzyl]-1H-[1,2,4]triazolium bromide
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Quantity
|
70 g
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Type
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reactant
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Smiles
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[Br-].NN1C=N[NH+](C1)CC1=CC(=CC(=C1)C(C)(C#N)C)C(C)(C)C#N
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Name
|
|
Quantity
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280 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O
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Name
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layer
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Quantity
|
290 (± 10) mL
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Type
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reactant
|
Smiles
|
|
Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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C1CCCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for one hour at 0-5° C. and further at 10-20° C. for next 3 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched by the addition of a solution of urea (4.5 g) in water (15 mL)
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Type
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ADDITION
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Details
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Toluene (700 mL) was added to the reaction mixture
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Type
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TEMPERATURE
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Details
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the heterogeneous solution was further cooled down to 0-5° C
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Type
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ADDITION
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Details
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The solution was basified by the addition of liquor ammonia (365 mL) slowly in 4 hours at 5-25° C
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Duration
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4 h
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Type
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CUSTOM
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Details
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Organic layer was separated
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Type
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WASH
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Details
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further washed with water (200 mL)
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Type
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CUSTOM
|
Details
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Aqueous layer was removed
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Type
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ADDITION
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Details
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HCl (140 mL) in water (140 mL) was added to the organic layer slowly in 30 minutes at 25-30° C.
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Duration
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30 min
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Type
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CUSTOM
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Details
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reaction mass
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Type
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TEMPERATURE
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Details
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was heated at 60-65° C. for 30 minutes
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Duration
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30 min
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Type
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CUSTOM
|
Details
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was collected in a conical flask
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Type
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TEMPERATURE
|
Details
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maintaining at 50° C
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Type
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WASH
|
Details
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The aqueous part was again washed with toluene (700 mL) at 60-65° C. for 30 minutes
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Duration
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30 min
|
Type
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ADDITION
|
Details
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The lower aqueous layer, containing product
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Type
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ADDITION
|
Details
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was charged in a separating funnel
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Type
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WASH
|
Details
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again washed with fresh toluene (700 mL)
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Type
|
ADDITION
|
Details
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The aqueous layer, containing product
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Type
|
ADDITION
|
Details
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flask and ethyl acetate (350 mL) was added to it
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Type
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TEMPERATURE
|
Details
|
The heterogeneous solution was cooled to 0-5° C.
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Type
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ADDITION
|
Details
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basified by the slow addition of liquor ammonia (280 mL) in 2-3 hours at 5-25° C
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Duration
|
2.5 (± 0.5) h
|
Type
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STIRRING
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Details
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The solution was stirred for one hour at 25-35° C.
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Duration
|
1 h
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Type
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ADDITION
|
Details
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the upper organic layer (360-375 mL), containing product
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Type
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CUSTOM
|
Details
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was separated
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Type
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FILTRATION
|
Details
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filtered through hyflow super cell bed
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Type
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DISTILLATION
|
Details
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Solvent was distilled out below 50° C. under vacuum
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Type
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CUSTOM
|
Details
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leaving approximately 100 mL ethyl acetate in the flask
|
Type
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TEMPERATURE
|
Details
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The content of the flask was cooled down to 25-35° C.
|
Type
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FILTRATION
|
Details
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The precipitated solid product was filtered
|
Type
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WASH
|
Details
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washed with fresh cyclohexane (20 mL×2)
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Type
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CUSTOM
|
Details
|
The product was dried at 45-50° C.
|
Reaction Time |
3 h |
Name
|
|
Type
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product
|
Smiles
|
CC(C)(C#N)C=1C=C(C=C(C1)C(C)(C)C#N)CN2C=NC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |